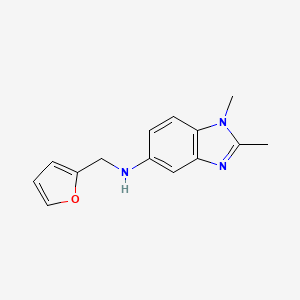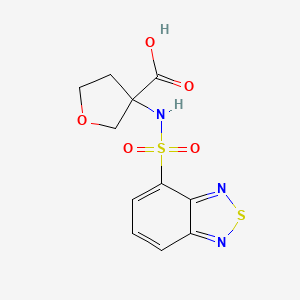![molecular formula C14H17NO5 B7595427 3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)
3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid, also known as MOXAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MOXAC is a synthetic derivative of oxolane-3-carboxylic acid and has been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in the body. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, by binding to their active sites.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to possess antimicrobial and antiviral properties, making it a potential candidate for the treatment of bacterial and viral infections. In addition, this compound has been found to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid in lab experiments is its high purity and stability. This compound is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to certain types of cells, and its toxicity may limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on 3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid. One area of research could focus on the development of this compound-based drugs for the treatment of cancer, Alzheimer's disease, and other diseases. Another area of research could focus on the development of new synthesis methods for this compound, which could lead to the discovery of new derivatives with enhanced biological activity. Finally, future research could focus on elucidating the mechanism of action of this compound, which could provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid involves the reaction of oxolane-3-carboxylic acid with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the carboxylic acid group with the acyl chloride group, followed by cyclization to form the oxolane ring. The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess antimicrobial, antiviral, and anticancer properties. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. This compound has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
3-[[2-(4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-11-4-2-10(3-5-11)8-12(16)15-14(13(17)18)6-7-20-9-14/h2-5H,6-9H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCMDXWOPIJNEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2(CCOC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)
![1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B7595375.png)
![2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)
![(2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7595392.png)


![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)
![3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595423.png)

![3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole](/img/structure/B7595436.png)

![3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595450.png)
![N-[(1-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7595464.png)